(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone
CAS No.: 1704533-76-5
Cat. No.: VC5827496
Molecular Formula: C25H28FN3O2
Molecular Weight: 421.516
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704533-76-5 |
|---|---|
| Molecular Formula | C25H28FN3O2 |
| Molecular Weight | 421.516 |
| IUPAC Name | [4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
| Standard InChI | InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2 |
| Standard InChI Key | RPCWSHNQQTTXHY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4 |
Introduction
Chemical Identity and Structural Features
The IUPAC name (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone delineates its three primary components:
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Bipiperidine core: A 1,4'-bipiperidinyl system, where two piperidine rings are connected via a single bond.
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2-Fluorophenoxy substituent: A phenoxy group with a fluorine atom at the ortho position.
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Indole-2-carbonyl group: A methanone derivative attached to the second position of an indole heterocycle.
| Property | Value/Description |
|---|---|
| Molecular formula | C₃₁H₃₃FN₂O₂ |
| Molecular weight | 516.61 g/mol |
| Key functional groups | Bipiperidine, fluorophenoxy, indole carbonyl |
The bipiperidine system is known for conformational flexibility, enabling interactions with biological targets such as G-protein-coupled receptors (GPCRs) . The 2-fluorophenoxy group enhances metabolic stability and modulates electronic properties, while the indole moiety contributes to π-π stacking interactions in binding pockets .
Synthesis and Manufacturing
Optimization Challenges
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Stereochemical control: The bipiperidine system may adopt multiple conformers, necessitating chiral resolution techniques .
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Fluorine incorporation: Early-stage introduction of fluorine minimizes yield loss from by-products, as seen in Paroxetine synthesis .
Structural and Spectroscopic Characterization
Crystallographic Insights
While crystal data for the title compound are unavailable, related fluorophenyl-piperidine structures exhibit:
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Half-chair or twisted conformations in piperidine rings, as observed in C29H24FNO5·0.5CH3OH .
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Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilizing S(6) ring motifs .
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Dihedral angles between aromatic rings ranging from 31° to 85°, influencing molecular planarity .
Spectroscopic Data (Hypothesized)
| Technique | Predicted Features |
|---|---|
| ¹H NMR | - δ 7.6–7.8 ppm (indole H) - δ 4.5–5.0 ppm (OCH₂ bipiperidine) |
| ¹³C NMR | - ~160 ppm (C=O) - 115–125 ppm (C-F) |
| IR | 1680–1700 cm⁻¹ (C=O stretch) |
Pharmacological Profile and Mechanisms
Antimicrobial Activity
Compounds with bipiperidine and indole motifs demonstrate broad-spectrum antimicrobial effects. For example, dispiro-piperidine derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The fluorine atom enhances membrane permeability, while the indole group disrupts bacterial biofilm formation .
Neuropharmacological Effects
Fluorophenyl-piperidines are known serotonin reuptake inhibitors (e.g., Paroxetine) . The title compound’s structural similarity suggests potential affinity for serotonin (5-HT) or dopamine receptors, though functional assays are required.
| Application | Rationale | Challenges |
|---|---|---|
| Oncology | Tubulin inhibition and pro-apoptotic effects | Off-target toxicity in healthy cells |
| Antimicrobials | Biofilm disruption and membrane penetration | Resistance development |
| Neuropsychiatry | GPCR modulation (5-HT, dopamine) | Blood-brain barrier permeability |
Challenges and Future Directions
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Synthetic scalability: Multi-step sequences require optimization for industrial-scale production .
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Target selectivity: Structural modifications (e.g., substituents on indole) may enhance receptor specificity .
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In vivo validation: Pharmacokinetic studies are needed to assess bioavailability and metabolic stability.
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